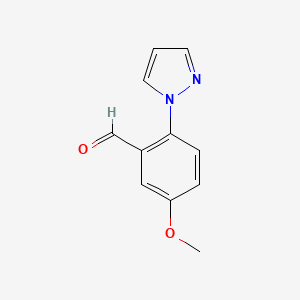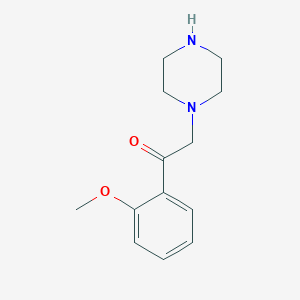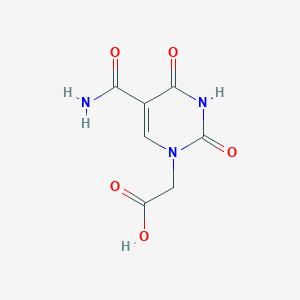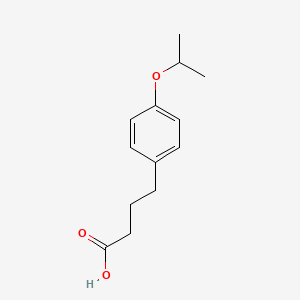![molecular formula C14H21NO2 B1462494 (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1096278-17-9](/img/structure/B1462494.png)
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Descripción general
Descripción
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H21NO2 . It belongs to the class of phenethylamines.
Molecular Structure Analysis
The molecular structure of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is represented by the molecular formula C14H21NO2 . The molecular weight of the compound is 235.32 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine include its molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of Oxazoles
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine: can serve as an ammonia equivalent in the synthesis of oxazoles. Researchers have utilized it in a tandem Ugi/Robinson-Gabriel reaction sequence to create a series of 2,4,5-trisubstituted oxazoles . This method is significant for the streamlined synthesis of oxazole-based compounds, which are prevalent in various bioactive molecules.
Antibacterial Nucleoside Analogues
The compound has been employed in the total synthesis of (-)-muraymycin D2 and its epimer . Muraymycins are antibacterial nucleoside natural products, and the ability to synthesize them in the lab is crucial for studying their mechanism of action and potential therapeutic applications.
Amide Derivatives of Uracil Polyoxin C
In medicinal chemistry, (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is used for the synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester through the Ugi reaction . This process is important for the development of novel antifungal agents.
Synthesis of N-Hydroxythiourea
The compound is a key reagent in the synthesis of N-hydroxythiourea, which is a valuable intermediate in organic synthesis and has potential applications in pharmaceutical research .
Anti-HIV Agents
Researchers have utilized (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine in the synthesis of compounds with anti-HIV activity . The development of new anti-HIV agents is a critical area of research in the fight against the HIV/AIDS epidemic.
Investigating 1,4-Reactivity
The compound has been used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . Understanding the reactivity of such compounds is essential for the development of new synthetic methodologies in organic chemistry.
Propiedades
IUPAC Name |
1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-12(14(8-13)17-2)10-15-9-11-4-3-5-11/h6-8,11,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEOTOFAOVCVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)

![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)

methanone](/img/structure/B1462431.png)

![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)